Acute Oral Mammalian Toxicity (Mouse LD50): 1-Oxide Exhibits >2-Fold Higher Oral Toxicity Than Parent Nereistoxin
In contrast to the insecticidal potency trend—where S-oxidation of NTX reduces activity at the insect nAChR NCB site [1]—mammalian acute oral toxicity data reveal that the 1-oxide free base (tested as its oxalate salt, CAS 26366-70-1) is substantially more toxic than the parent nereistoxin oxalate. The monoxide oxalate exhibits a mouse oral LD50 of 190 mg/kg , while nereistoxin oxalate (CAS 1631-52-3) shows a mouse oral LD50 of 420 mg/kg [2]. This represents a 2.2-fold increase in acute oral mammalian toxicity for the oxidized derivative, a direction opposite to that observed at the insect target site.
| Evidence Dimension | Acute oral toxicity in mouse (LD50) |
|---|---|
| Target Compound Data | 190 mg/kg (tested as oxalate salt; CAS 26366-70-1) |
| Comparator Or Baseline | Nereistoxin oxalate (CAS 1631-52-3): 420 mg/kg (oral, mouse) |
| Quantified Difference | 2.2-fold higher oral mammalian toxicity (lower LD50) for the 1-oxide vs. parent nereistoxin |
| Conditions | Acute oral toxicity assay in mouse; data from RTECS entry JP0505000 (oxide oxalate) and published toxicological database values (nereistoxin oxalate) |
Why This Matters
This divergent toxicity profile between insect target site (reduced potency) and mammalian oral lethality (increased potency) means that the 1-oxide cannot be treated as a simple detoxification product; procurement decisions for safety assessment studies must use the authentic 1-oxide standard rather than extrapolating from nereistoxin data.
- [1] Lee, S.-J.; Tomizawa, M.; Casida, J. E. Nereistoxin and Cartap Neurotoxicity Attributable to Direct Block of the Insect Nicotinic Receptor/Channel. J. Agric. Food Chem. 2003, 51 (9), 2646–2652. DOI: 10.1021/jf021149s View Source
- [2] Nereistoxin Oxalate (CAS 1631-52-3) Toxicological Data. Acute toxicity: mouse oral LD50 420 mg/kg; mouse subcutaneous LD50 38 mg/kg. View Source
